molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-15-9

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1326658
CAS No.: 1071351-15-9
M. Wt: 480.3 g/mol
InChI Key: YUEDRWLZFRISSL-UHFFFAOYSA-N
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Description

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C17H17IN6OS and its molecular weight is 480.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis of New 1,2,4-Triazoles and Their Antimicrobial Effectiveness : Derivatives of 1,2,4-triazoles, including compounds structurally similar to the specified compound, were synthesized and showed significant antimicrobial activities against various microorganisms (Bayrak et al., 2009).
  • Novel Syntheses of 1,2,4-Triazoles and [1,2,4]triazolo[3,4-b][1,3,4] Thiadiazoles : Similar compounds were created and tested for antibacterial and antifungal properties, with some showing significant activity (Abbady, 2014).

Anticancer Potential

  • Inhibition of Cancer Cell Migration : Certain derivatives of 1,2,4-triazole-3-thiol showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. These compounds were more effective against melanoma cells (Šermukšnytė et al., 2022).

Enzyme Inhibition Studies

  • Lipase and α-Glucosidase Inhibition : A study on the inhibition of lipase and α-glucosidase enzymes by derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed substantial inhibitory effects, suggesting potential therapeutic applications (Bekircan et al., 2015).

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Mechanism of Action

Target of Action

The primary target of this compound is human aromatase . Aromatase is a critical enzyme involved in the biosynthesis of estrogens, which play a significant role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target, human aromatase, by binding to it . This interaction can inhibit the activity of the enzyme, thereby affecting the biosynthesis of estrogens.

Biochemical Pathways

The compound affects the estrogen biosynthesis pathway by inhibiting the activity of aromatase . This inhibition can lead to a decrease in the levels of estrogens, which can have downstream effects on various physiological processes, including reproductive function, bone health, and cardiovascular health.

Result of Action

The primary result of the compound’s action is the inhibition of aromatase activity , leading to a decrease in estrogen biosynthesis . This can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of estrogen-dependent cancers, this could potentially slow down the growth of cancer cells.

Biochemical Analysis

Biochemical Properties

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in the compound is known for its strong dipole moment and hydrogen bonding ability, which allows it to form stable complexes with enzymes and proteins . This compound has been shown to interact with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, the phenyl and iodophenyl groups contribute to hydrophobic interactions with protein active sites, enhancing the binding affinity and specificity of the compound.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins and enzymes. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling molecules . This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . For example, the triazole ring binds to the iron in the heme moiety of cytochrome P450, inhibiting its enzymatic activity . Additionally, the compound can form covalent bonds with certain biomolecules, leading to irreversible inhibition of enzyme activity . These interactions result in changes in gene expression, enzyme activity, and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential long-term applications and implications of the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular signaling pathways . At higher doses, the compound can exhibit toxic effects, including cellular apoptosis and tissue damage

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction reactions . The metabolic products of the compound can further interact with other enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, the presence of a hydrazide moiety can facilitate the compound’s localization to the mitochondria, where it can interact with mitochondrial enzymes and proteins

Properties

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEDRWLZFRISSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.